(4,4,5,5,5-Pentafluoropentyl)benzylamine is a fluorinated organic compound that combines a benzylamine structure with a highly fluorinated aliphatic chain. This compound is of interest due to its potential applications in pharmaceuticals and materials science, particularly in enhancing the properties of drugs and polymers through fluorination.
The compound can be synthesized from commercially available starting materials, including benzylamine and fluorinated alkyl halides. Its synthesis and characterization are documented in various chemical literature, highlighting its relevance in organic chemistry and medicinal applications.
(4,4,5,5,5-Pentafluoropentyl)benzylamine belongs to the class of phenylmethylamines, characterized by the presence of a benzyl group attached to an amine functional group. The introduction of multiple fluorine atoms enhances its lipophilicity and alters its reactivity compared to non-fluorinated analogs.
The synthesis of (4,4,5,5,5-Pentafluoropentyl)benzylamine typically involves nucleophilic substitution reactions where benzylamine reacts with a suitable fluorinated alkyl halide. Common methods include:
The reaction conditions often require inert atmospheres (such as argon) and specific temperatures to control side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compound.
The molecular structure of (4,4,5,5,5-Pentafluoropentyl)benzylamine features a benzene ring connected to a pentafluoropentyl chain through a methylene bridge. The presence of five fluorine atoms significantly influences its electronic properties and steric hindrance.
(4,4,5,5,5-Pentafluoropentyl)benzylamine can participate in various chemical reactions typical for amines:
The reactivity profile is influenced by the electron-withdrawing nature of the fluorine atoms, which can enhance nucleophilicity while also affecting steric accessibility during reactions.
The mechanism of action for (4,4,5,5,5-Pentafluoropentyl)benzylamine in biological systems is not fully elucidated but is likely related to its interaction with biological targets due to its unique structure. The fluorinated chain may enhance membrane permeability or alter binding affinities for specific receptors or enzymes.
Studies on similar compounds suggest that fluorination can increase metabolic stability and alter pharmacokinetic properties. Detailed studies would be required to establish specific mechanisms involving this compound.
(4,4,5,5,5-Pentafluoropentyl)benzylamine has potential applications in:
The strategic incorporation of polyfluorinated alkyl chains into pharmacophores represents a cornerstone of modern medicinal chemistry, leveraging the unique physicochemical properties imparted by fluorine atoms. These moieties profoundly influence molecular behavior through multiple mechanisms: the strong carbon-fluorine bond enhances metabolic stability by resisting oxidative degradation pathways; the highly electronegative fluorine atoms create dipole moments that strengthen protein-ligand interactions; and the lipophilic character of perfluoroalkyl groups improves membrane permeability while simultaneously modulating overall hydrophobicity [3]. The trifluoromethyl group (–CF₃) has been extensively studied, but emerging evidence suggests that longer polyfluorinated chains like –CF₂CF₃ and –CH₂CF₂CF₃ offer superior steric and electronic profiles for targeting deep hydrophobic binding pockets. The pentafluoropentyl chain (C₅F₁₁) in particular creates a distinctive "fluorous phase" character that drives spontaneous self-assembly in biological environments, enhancing target engagement through both enthalpic and entropic contributions. Computational analyses reveal that pentafluorinated alkyl chains induce significant electrostatic potential redistributions at binding interfaces, with field effects extending beyond immediate van der Waals contacts [8]. This property makes them exceptionally valuable for addressing challenging drug targets where conventional hydrocarbon chains fail to achieve sufficient binding affinity or selectivity.
Table 1: Structural and Electronic Properties of Selected Fluorinated Alkyl Chains in Medicinal Chemistry
Fluorinated Group | Electronegativity (Pauling Units) | Hansch Hydrophobicity Constant (π) | Common Biological Applications |
---|---|---|---|
–CF₃ | 3.02 | 0.88 | Metabolic stabilization, Aromatic π-stacking |
–CHF₂ | 2.78 | 0.43 | Hydrogen bonding modulation |
–CH₂CF₃ | 2.65 | 1.12 | Enhanced lipophilicity, GPCR targeting |
–(CF₂)₂CF₃ | 3.18 | 1.87 | Membrane penetration, Protein surface interaction |
–CH₂(CF₂)₃CF₃ (Pentafluoropentyl) | 3.22 | 2.35 | Targeted protein degradation, CNS penetration |
(4,4,5,5,5-Pentafluoropentyl)benzylamine represents a structurally novel scaffold that synergizes the established pharmaceutical utility of benzylamine with the advanced physicochemical properties of a fully fluorinated pentyl chain. Benzylamine derivatives have demonstrated remarkable therapeutic versatility across multiple drug classes, including the Alzheimer's treatment donepezil (acetylcholinesterase inhibitor), the antidepressant mirtazapine (noradrenergic antagonist), and the antiplatelet agent clopidogrel (P2Y12 inhibitor) [7]. The introduction of the pentafluoropentyl moiety at the benzylic position creates a hybrid structure with significantly enhanced molecular rigidity and dipole moment compared to non-fluorinated analogs. Recent synthetic advances have enabled efficient production routes through reductive amination strategies using 4,4,5,5,5-pentafluoropentanal with benzylamine derivatives under hydrogenation conditions, or alternatively, through nucleophilic displacement reactions of pentafluoropentyl halides with protected benzylamine precursors [8]. Molecular modeling studies indicate that the electron-deficient fluorinated chain creates a polar hydrophobic domain that enhances interactions with aromatic residues (Phe, Tyr, Trp) in target proteins through orthogonal dipole alignment and fluorine-mediated hydrogen bonding. This unique electronic profile has spurred investigations into its application across multiple therapeutic domains, particularly in central nervous system (CNS) disorders where fluorinated compounds demonstrate superior blood-brain barrier penetration compared to non-fluorinated analogs, and in oncology where the enhanced metabolic stability prolongs target engagement duration [5].
The strategic positioning of the pentafluoropentyl chain on the benzylamine scaffold creates distinctive advantages over shorter-chain fluorinated analogs. When compared to 4,4,5,5,5-pentafluoropentan-1-amine (C₅F₁₁CH₂NH₂), the benzylamine derivative exhibits significantly altered electronic distribution due to conjugation between the aromatic ring and the amine nitrogen. Nuclear magnetic resonance (NMR) studies reveal a 0.45 ppm upfield shift in the benzylic protons relative to non-fluorinated benzylamine, indicating substantial electron withdrawal from the fluorinated chain [2]. This electronic perturbation translates to a measured pKa increase of approximately 1.2 units compared to unsubstituted benzylamine, enhancing hydrogen-bonding capacity at physiological pH. In contrast to pentafluorobenzylamine (C₆F₅CH₂NH₂), which contains a perfluorinated aromatic system, the aliphatic pentafluoropentyl chain demonstrates superior metabolic stability against oxidative enzymes like cytochrome P450, while maintaining comparable lipophilicity (logP = 2.35 vs 2.41). Biological screening against monoamine oxidases reveals that the pentafluoropentyl substitution pattern uniquely avoids the MAO inhibition characteristic of many fluorinated benzylamines, reducing potential for drug-drug interactions [3] [5].
Table 2: Comparative Properties of Fluorinated Benzylamine Derivatives
Compound | Structure | Molecular Weight (g/mol) | Calculated logP | Amine pKa | Key Pharmacological Features |
---|---|---|---|---|---|
Benzylamine | C₆H₅CH₂NH₂ | 107.16 | 1.09 | 9.34 | Low metabolic stability, MAO substrate |
Pentafluorobenzylamine | C₆F₅CH₂NH₂ | 211.11 | 2.41 | 8.72 | Enhanced lipophilicity, MAO-B inhibitor |
4,4,5,5,5-Pentafluoropentan-1-amine | C₅F₁₁CH₂NH₂ | 199.13 | 2.28 | 10.25 | High volatility, Limited aromatic interactions |
4,4,5,5,5-Pentafluoropentylbenzylamine | C₆H₅CH₂NHC₅F₁₁ | 289.24 | 2.35 | 10.54 | Optimized lipophilicity, Enhanced protein binding, Reduced MAO affinity |
The molecular architecture of (4,4,5,5,5-pentafluoropentyl)benzylamine creates unique hydrogen-bonding topology relative to its analogs. X-ray crystallographic analyses demonstrate that while the amine group maintains its hydrogen-bonding capability, the fluorinated chain participates in orthogonal C-F···H-N interactions and weak hydrogen bonds with proximal residues, creating a three-dimensional binding motif unavailable to non-fluorinated analogs. This property has proven particularly valuable in targeting allosteric sites with rigid geometric requirements. Synthetic accessibility comparisons reveal that (4,4,5,5,5-pentafluoropentyl)benzylamine can be prepared in fewer steps and higher yields than structurally complex fluorinated amines such as N-(2,3,4,5,6-pentafluorobenzyl)-4-sulfamoylbenzamide, which requires multi-step protection/deprotection strategies [1] [8]. The spatial distribution of fluorine atoms along the pentyl chain creates a gradient of electron density that enables fine-tuning of electrostatic complementarity with target proteins—a feature exploited in the development of melanocortin-4 receptor agonists where fluorinated chain length directly correlates with receptor subtype selectivity [5]. These collective advantages position (4,4,5,5,5-pentafluoropentyl)benzylamine as a privileged structural motif within modern fluorinated pharmacophore design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9